molecular formula C15H21NO3 B12125524 4-Tert-butylphenyl morpholine-4-carboxylate CAS No. 868212-94-6

4-Tert-butylphenyl morpholine-4-carboxylate

Cat. No.: B12125524
CAS No.: 868212-94-6
M. Wt: 263.33 g/mol
InChI Key: JKWNLKDBSGMOQP-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl morpholine-4-carboxylate is an organic compound with the molecular formula C13H19NO3. It is a derivative of morpholine, a heterocyclic amine, and features a tert-butylphenyl group attached to the morpholine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenyl morpholine-4-carboxylate typically involves the reaction of 4-tert-butylphenol with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include elevated temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as crystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Tert-butylphenyl morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylphenol: A related compound with similar structural features but different functional groups.

    Morpholine-4-carboxylic acid: The parent compound used in the synthesis of 4-Tert-butylphenyl morpholine-4-carboxylate.

Uniqueness

This compound is unique due to its combination of the tert-butylphenyl group and the morpholine ring. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

868212-94-6

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(4-tert-butylphenyl) morpholine-4-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)12-4-6-13(7-5-12)19-14(17)16-8-10-18-11-9-16/h4-7H,8-11H2,1-3H3

InChI Key

JKWNLKDBSGMOQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)N2CCOCC2

solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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